



# In-Depth Technical Guide: 1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine (HEPT)

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Compound of Interest		
Compound Name:	1-((2-Hydroxyethoxy)methyl)-6- (phenylthio)thymine	
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This technical guide provides a comprehensive overview of the chemical, physical, and biological properties of **1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine** (HEPT), a non-nucleoside reverse transcriptase inhibitor (NNRTI) with activity against HIV-1. All data is sourced from its PubChem entry (CID: 64993) and associated literature.

## **Chemical and Physical Properties**

**1-((2-Hydroxyethoxy)methyl)-6-(phenylthio)thymine** is a pyrimidone derivative of thymine.[1] [2] It is characterized by a (2-hydroxyethoxy)methyl group at the N1 position and a phenylthio group at the C6 position of the thymine ring.[1][2]



Property	Value	Source
Molecular Formula	C14H16N2O4S	PubChem[1]
Molecular Weight	308.35 g/mol	PubChem[1]
IUPAC Name	1-((2-hydroxyethoxy)methyl)-5- methyl-6- (phenylthio)pyrimidine- 2,4(1H,3H)-dione	PubChem[1]
InChI	InChI=1S/C14H16N2O4S/c1- 10-12(18)15-14(19)16(9-20-8- 7-17)13(10)21-11-5-3-2-4-6- 11/h2-6,17H,7-9H2,1H3, (H,15,18,19)	PubChem[1]
SMILES	Cc1c(Sc2cccc2)n(COCCO)c( =O)[nH]c1=O	DNAmod[2]
Synonyms	123027-56-5, 6-Hept, HMPTT	PubChem[1]

## **Biological Activity**

HEPT is recognized as an antiviral agent, specifically a HIV-1 reverse transcriptase inhibitor.[1] Its primary mechanism of action is the non-competitive inhibition of the HIV-1 reverse transcriptase enzyme, a critical component in the viral replication cycle. This compound and its analogues have been the subject of structure-activity relationship (SAR) studies to optimize their anti-HIV-1 potency.

#### **Structure-Activity Relationship Data**



Compound	Substitution	EC50 (μM)
HEPT	-	-
28	6-[(3,5-dimethylphenyl)thio]	0.26[3]
30	6-[(3,5-dimethylphenyl)thio]-2-thiothymine	0.22[3]
48	5-ethyl-6-(phenylthio)-2- thiouracil	0.11[3]
50	5-isopropyl-6-(phenylthio)-2- thiouracil	0.059[3]
54	5-ethyl-6-(phenylthio)-2- thiouracil	0.12[3]
56	5-isopropyl-6-(phenylthio)-2- thiouracil	0.063[3]

# Experimental Protocols General Synthesis of 6-benzyl Analogs of HEPT

The synthesis of 6-benzyl analogs of HEPT involves a multi-step process as described by Tanaka, H, et al.[4] A representative workflow is outlined below:

- Lithiation: 5-substituted uracil derivatives are treated with lithium diisopropylamide (LDA) to facilitate lithiation.[4]
- Reaction with Aldehyde: The lithiated intermediate is then reacted with an appropriate aryl aldehyde to yield 6-(arylhydroxymethyl) derivatives.[4]
- For Thiouracil Derivatives: In the case of 5-substituted-2-thiouracil starting materials, an additional step of oxidative hydrolysis of the thione group is performed.[4]
- Acetylation and Hydrogenolysis: The resulting 6-(arylhydroxymethyl) derivatives are acetylated, followed by a Palladium-catalyzed hydrogenolysis to produce the target 5-alkyl-1-(alkoxymethyl)-6-benzyluracil derivatives.[4]



 Alkylation and Deprotection: For the synthesis of 1-alkylated analogs, 3-phenacyl protected derivatives are alkylated with alkyl halides, followed by the removal of the phenacyl protecting group.[4]

### **Anti-HIV-1 Activity Assay**

The anti-HIV-1 activity of HEPT and its analogs is typically evaluated in cell-based assays.[4]

- Cell Line: MT-4 cells are commonly used for these assays.[4]
- Infection: The cells are infected with HIV-1.
- Treatment: The infected cells are treated with varying concentrations of the test compounds.
- Endpoint: The inhibitory effect of the compounds on viral replication is measured. The EC50 (50% effective concentration) is then determined, which represents the concentration of the compound that inhibits viral replication by 50%.

#### **Visualizations**

#### **Logical Workflow for Synthesis of HEPT Analogs**

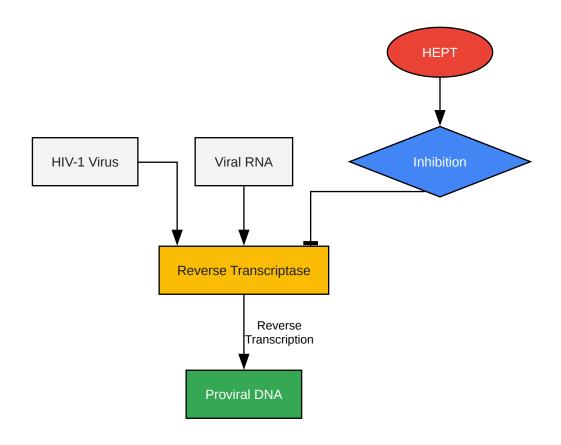


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Caption: Synthetic workflow for 6-benzyl analogs of HEPT.

## Conceptual Pathway of HIV-1 Inhibition





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#### References

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